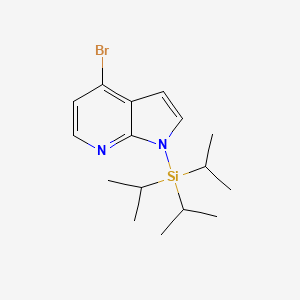

4-Bromo-1-(triisopropylsilyl)-7-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEMMUYKUYKNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrN2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640735-24-6 | |

| Record name | 4-Bromo-1-(triisopropylsilyl)-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-1-(triisopropylsilyl)-7-azaindole: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of 4-Bromo-1-(triisopropylsilyl)-7-azaindole in Medicinal Chemistry

The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its ability to mimic the indole ring of tryptophan and act as a versatile pharmacophore in a multitude of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including applications as kinase inhibitors, antiviral agents, and central nervous system modulators. Within this esteemed class of compounds, this compound (CAS Number: 640735-24-6) has emerged as a cornerstone building block for medicinal chemists.[2]

The strategic introduction of a bromine atom at the 4-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[3] This regiochemical control is paramount for systematic structure-activity relationship (SAR) studies. Furthermore, the installation of a bulky triisopropylsilyl (TIPS) group at the N1 position of the pyrrole ring serves a dual purpose. It not only protects the potentially reactive N-H bond but also enhances the solubility of the azaindole core in organic solvents, thereby improving reaction handling and efficiency. The steric hindrance imparted by the TIPS group can also direct the regioselectivity of certain reactions. This guide provides a comprehensive overview of the synthesis, purification, characterization, and key applications of this pivotal intermediate for researchers, scientists, and professionals engaged in the multifaceted field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in organic synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 640735-24-6 | [2] |

| Molecular Formula | C₁₆H₂₅BrN₂Si | [4] |

| Molecular Weight | 353.37 g/mol | [4] |

| Appearance | Amber Oil | [3] |

| Purity | Typically ≥95% | [2] |

| Synonyms | (4-Bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | [4] |

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is most commonly achieved through the N-silylation of the commercially available 4-bromo-7-azaindole. The following protocol is a robust and scalable method that consistently delivers high yields of the desired product.

Experimental Protocol: N-Silylation of 4-Bromo-7-azaindole

Materials and Reagents:

-

4-Bromo-7-azaindole (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Triisopropylsilyl chloride (TIPSCl, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel (for flash chromatography)

-

Hexanes and Ethyl Acetate (for flash chromatography)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-7-azaindole (1.0 eq) and anhydrous THF.

-

Deprotonation: Cool the resulting solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. The reaction mixture will typically become a suspension.

-

Silylation: After stirring at 0 °C for 30 minutes, add triisopropylsilyl chloride (1.2 eq) dropwise to the suspension.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification by Flash Column Chromatography:

The crude product is purified by flash column chromatography on silica gel. A typical elution gradient starts with 100% hexanes and gradually increases the polarity with ethyl acetate. The fractions containing the desired product are identified by TLC, combined, and concentrated to yield this compound as an amber oil.[3]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial as sodium hydride is highly reactive with moisture and oxygen.

-

Anhydrous Solvent: Anhydrous THF is essential to prevent the quenching of the sodium hydride and to ensure the efficiency of the deprotonation step.

-

Portion-wise Addition of NaH: This is a safety precaution to control the evolution of hydrogen gas, which is a byproduct of the deprotonation reaction.

-

Quenching with NH₄Cl: Saturated ammonium chloride is a mild proton source that safely neutralizes any unreacted sodium hydride.

Experimental Workflow Diagram

Caption: Synthesis and Purification Workflow for this compound.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Below is a summary of expected analytical data.

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the azaindole core, as well as the methine and methyl protons of the triisopropylsilyl group. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the silyl group. |

| ¹³C NMR | The carbon NMR spectrum will display distinct resonances for each of the carbon atoms in the molecule, including the aromatic carbons and the carbons of the TIPS group. |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the mass of the molecule, along with a characteristic isotopic pattern due to the presence of the bromine atom. |

Reactivity and Key Synthetic Applications

The synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the C4 position serves as a versatile leaving group, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse array of 4-amino-7-azaindole derivatives. This is particularly valuable in medicinal chemistry for introducing amine-containing pharmacophores.

Sonogashira Coupling:

The Sonogashira coupling facilitates the formation of carbon-carbon triple bonds by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This opens up avenues for the synthesis of alkynyl-substituted azaindoles.

General Reactivity Diagram

Caption: Key Cross-Coupling Reactions of this compound.

Safety and Handling

As a senior application scientist, ensuring the safe handling of all chemical reagents is of paramount importance. While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, the following general safety precautions, based on the reactivity of similar compounds, should be observed.

-

Hazard Identification: The parent compound, 4-bromo-7-azaindole, is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage. It is prudent to handle the silylated derivative with the same level of caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed and highly valuable building block in the arsenal of the modern medicinal chemist. Its well-defined reactivity, coupled with the protective and solubilizing properties of the triisopropylsilyl group, makes it an indispensable tool for the synthesis of complex 7-azaindole derivatives. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, will empower researchers to efficiently and safely leverage this key intermediate in the pursuit of novel therapeutics.

References

- Synthesis of Substituted 7-Azaindoles and their Application in the Development of Biologically Active Compounds. (Doctoral dissertation).

- This compound.

- This compound. CymitQuimica.

- This compound. Parchem.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. A relevant scientific journal.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

-

Chem-Impex. (n.d.). 4-Bromo-7-azaindole. Retrieved from [Link]

- A scientific letter on azaindole chemistry.

-

ZaiQi Bio-Tech. (n.d.). 4-Bromo-7-azaindole| CAS No:348640-06-2. Retrieved from [Link]

- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (Patent No. 1633750).

- Unlock Synthesis Potential: The Role of 4-Bromo-2-methyl-7-azaindole. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

-

Pharmaffiliates. (n.d.). CAS No : 348640-06-2 | Product Name : 4-Bromo-7-azaindole (BSC). Retrieved from [Link]

- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.

- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

- Azaindole Therapeutic Agents.

- 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR spectrum. ChemicalBook.

- Preparation method for 4-substituted-7-azaindole. (Patent No. CN102746295A).

- N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles. The Journal of Organic Chemistry.

Sources

4-Bromo-1-(triisopropylsilyl)-7-azaindole molecular weight

An In-Depth Technical Guide to 4-Bromo-1-(triisopropylsilyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. We will delve into its chemical properties, the strategic importance of its functional groups, detailed synthesis protocols, analytical characterization, and its applications as a versatile building block in drug discovery.

Core Compound Characteristics

This compound is a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors.[1][2] The strategic placement of a bromine atom and a bulky triisopropylsilyl (TIPS) protecting group makes this molecule a highly valuable and versatile precursor for the synthesis of complex molecular architectures.[3][4]

Key Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Weight | 353.37 g/mol | [5] |

| Molecular Formula | C₁₆H₂₅BrN₂Si | [6] |

| CAS Number | 640735-24-6 | [5][6][7] |

| IUPAC Name | (4-Bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | [5] |

| Appearance | Amber Oil or Off-white to light yellow solid | [3][5] |

| Purity | Typically ≥95% | [5] |

| Synonyms | 4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | [5] |

The Strategic Role of the Triisopropylsilyl (TIPS) Group

The introduction of a protecting group is a critical step in multi-step organic synthesis, designed to mask a reactive functional group to prevent unwanted side reactions.[8] In this molecule, the nitrogen atom of the azaindole ring is protected by a triisopropylsilyl (TIPS) group.

Causality Behind the Choice of TIPS:

-

Steric Hindrance: The TIPS group is significantly more sterically demanding than other common silyl ethers like TMS (trimethylsilyl) or TES (triethylsilyl).[9] This bulkiness provides robust protection for the N-H group of the pyrrole ring within the azaindole core, preventing it from participating in reactions intended for other parts of the molecule.

-

Stability and Selective Deprotection: TIPS ethers are known for their high stability under a wide range of reaction conditions.[10] They are resistant to cleavage by mild acids or bases that might remove less bulky silyl groups.[8][9] This stability allows for selective chemical manipulation at other sites, such as palladium-catalyzed cross-coupling reactions at the C4-bromo position.[4] Deprotection is typically achieved using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[10]

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the N-silylation of 4-Bromo-7-azaindole. This process involves the deprotonation of the indole nitrogen followed by quenching with a silyl halide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Bromo-1-(TIPS)-7-azaindole.

Detailed Step-by-Step Protocol

This protocol is based on established methodologies for N-silylation of heterocyclic compounds.[11][12]

-

Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-Bromo-7-azaindole (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF). The choice of THF is critical as it is an aprotic solvent that will not interfere with the strong base.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) portion-wise. NaH is a strong, non-nucleophilic base that efficiently deprotonates the relatively acidic N-H of the pyrrole ring to form a sodium salt. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions. Stir the mixture for 15-30 minutes at this temperature.

-

Silylation: Add triisopropylsilyl chloride (TIPSCl, ~1.2 eq) dropwise to the cooled suspension. The resulting azaindole anion acts as a nucleophile, attacking the silicon atom of TIPSCl and displacing the chloride.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.

-

Quenching and Extraction: Cool the mixture back to 0°C and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). This step neutralizes any unreacted NaH. Extract the aqueous phase with an organic solvent like ethyl acetate (EtOAc).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient), to yield the pure product as an oil.[12]

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the structure. Key expected signals include the characteristic multiplets for the aromatic protons on the azaindole core and the distinct signals for the isopropyl protons of the TIPS group.[13][14] A critical validation point is the disappearance of the broad N-H proton signal from the starting 4-Bromo-7-azaindole, which is typically observed above 10 ppm.[15]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio for the M+ and M+2 peaks), providing definitive evidence of its presence.[16]

Applications in Drug Discovery and Synthesis

This compound is not an end-product but a versatile intermediate. Its utility stems from its two key functional handles:

-

The C4-Bromine Atom: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[4] This allows for the introduction of a wide variety of substituents (aryl, heteroaryl, alkynyl, amino groups, etc.) at the 4-position of the azaindole core, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[17][18]

-

The N1-TIPS Group: As discussed, this group protects the indole nitrogen, allowing for clean and selective chemistry at the C4-position. Once the desired modifications are complete, the TIPS group can be cleanly removed to reveal the N-H group, which can serve as a crucial hydrogen bond donor for interactions with biological targets like protein kinases.[19][20]

The 7-azaindole scaffold itself is a cornerstone in modern drug design, forming the core of approved drugs and clinical candidates targeting a range of diseases from cancer to viral infections.[2][21]

References

-

7-Azaindole Analogues as Bioactive Agents and Recent Results . PubMed. Available at: [Link]

-

Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma . ACS Publications. Available at: [Link]

-

An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review . PubMed. Available at: [Link]

-

Silyl Groups - Technical Library . Gelest. Available at: [Link]

-

Protecting group . Wikipedia. Available at: [Link]

-

Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity . National Institutes of Health (NIH). Available at: [Link]

-

Azaindole Therapeutic Agents . National Institutes of Health (NIH). Available at: [Link]

-

Protecting Groups in Organic Synthesis . Chemistry LibreTexts. Available at: [Link]

-

The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More? . ACS Publications. Available at: [Link]

-

Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs . National Institutes of Health (NIH). Available at: [Link]

-

4-Bromo-7-azaindole Product Page . Chem-Impex. Available at: [Link]

-

Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling . MDPI. Available at: [Link]

-

Synthesis of Azaindoles . Chinese Journal of Chemistry. Available at: [Link]

-

Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis . ACS Publications. Available at: [Link]

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate . MDPI. Available at: [Link]

-

This compound Product Page . Chembest. Available at: [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction . National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. parchem.com [parchem.com]

- 7. This compound [chemdict.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. Silyl Groups - Gelest [technical.gelest.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Page loading... [wap.guidechem.com]

- 12. What is 4-Bromo-7-azaindole?_Chemicalbook [chemicalbook.com]

- 13. 4-Bromo-7-azaindole(348640-06-2) 1H NMR spectrum [chemicalbook.com]

- 14. 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR [m.chemicalbook.com]

- 15. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-(triisopropylsilyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(triisopropylsilyl)-7-azaindole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] The 7-azaindole scaffold, a bioisostere of purines, is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[2] The introduction of a bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the triisopropylsilyl (TIPS) group at the 1-position of the pyrrole nitrogen serves as a bulky protecting group. This protection enhances solubility in organic solvents and directs reactivity at other positions of the azaindole core. A thorough understanding of the physical properties of this key intermediate is paramount for its effective use in process development, reaction optimization, and the synthesis of novel pharmaceutical candidates.

Chemical Structure and Identifiers

The structural integrity and identity of a compound are the foundation of its chemical and physical behavior. The triisopropylsilyl group imparts significant steric bulk and lipophilicity to the parent 4-bromo-7-azaindole molecule.

Caption: Chemical structure of this compound.

| Identifier | Value | Source(s) |

| CAS Number | 640735-24-6 | [3][4] |

| Molecular Formula | C₁₆H₂₅BrN₂Si | [3] |

| Molecular Weight | 353.37 g/mol | N/A |

| IUPAC Name | 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | N/A |

| SMILES | CC(C)(C(C)C)n2ccc1c(Br)ccnc12 | [4] |

| InChI | InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3 | [4] |

| InChI Key | QSEMMUYKUYKNBI-UHFFFAOYSA-N | [4] |

Physical and Chemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and use in chemical reactions. The bulky, non-polar TIPS group significantly influences these properties compared to the unprotected parent compound.

| Property | Value | Remarks | Source(s) |

| Physical Form | Amber Oil / Liquid-Oil | At room temperature. | N/A |

| Melting Point | Not Applicable | The parent compound, 4-Bromo-7-azaindole, is a solid with a melting point of 178-183 °C. The silyl protecting group lowers the melting point significantly, resulting in an oil at ambient temperature. | [5][6] |

| Boiling Point | Data not available | A predicted boiling point for the related compound 4-bromo-1-(triisopropylsilyl)-1H-indole is 339.8 ± 24.0°C. This suggests a high boiling point for the title compound, making it suitable for reactions at elevated temperatures. | |

| Solubility | Data not available | The parent compound, 4-Bromo-7-azaindole, has moderate solubility in common organic solvents like ethanol, methanol, and dichloromethane. The lipophilic TIPS group is expected to enhance solubility in non-polar organic solvents such as tetrahydrofuran, diethyl ether, and hexane. | N/A |

| Purity | ≥95% | Commercially available with high purity. | [7] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms in the molecule. For the parent compound, 4-Bromo-7-azaindole, a representative ¹H NMR spectrum in CDCl₃ shows characteristic peaks.[8] Upon silylation with the triisopropylsilyl group, significant shifts in the pyrrole ring protons are expected, along with the appearance of signals corresponding to the isopropyl groups.

A general protocol for acquiring a ¹H NMR spectrum for azaindole derivatives involves dissolving 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆. [N/A]

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For the parent 4-Bromo-7-azaindole, the expected [M+H]⁺ ion is m/z 196.9.[8] For this compound, the expected molecular ion peak would correspond to its molecular weight of 353.37 g/mol . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the pyrrole nitrogen of 4-Bromo-7-azaindole.

Caption: Synthesis of this compound.

Experimental Protocol: Silylation of 4-Bromo-7-azaindole

This protocol is adapted from a similar synthesis.

Materials:

-

4-Bromo-7-azaindole

-

Sodium hydride (60% dispersion in mineral oil)

-

Triisopropylsilyl chloride (TIPS-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-7-azaindole and anhydrous THF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride portion-wise. The reaction mixture is stirred at 0°C for 15 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes.

-

Silylation: Cool the reaction mixture back to 0°C and add triisopropylsilyl chloride dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound as an oil.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents.

Hazard Identification:

-

For this compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

For 4-Bromo-7-azaindole (parent compound): Toxic if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation.[9]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.

Conclusion

This compound is a key building block in modern medicinal chemistry. Its physical properties, characterized by its liquid state at room temperature and enhanced solubility in organic solvents, make it a versatile reagent for the synthesis of complex molecules. A comprehensive understanding of its chemical identity, physical properties, and safe handling procedures is essential for researchers and scientists in the field of drug development to leverage its full potential in creating next-generation therapeutics.

References

-

PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]

-

PubMed Central. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Bromo-7-azaindole (BSC). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, 95% Purity. Retrieved from [Link]

-

NIH. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

-

NIH. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. volochem.com [volochem.com]

- 5. 4-溴-7-氮杂吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 9. aksci.com [aksci.com]

4-Bromo-1-(triisopropylsilyl)-7-azaindole structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-1-(triisopropylsilyl)-7-azaindole

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to function as a versatile hinge-binding element for numerous protein kinases, making it a cornerstone in the development of targeted therapeutics.[1][2] The strategic functionalization of the azaindole core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of a key synthetic intermediate: this compound. The introduction of a bromine atom at the 4-position opens a synthetic vector for further elaboration via cross-coupling reactions, while the triisopropylsilyl (TIPS) group on the pyrrolic nitrogen serves as a robust protecting group, essential for directing reactivity and ensuring stability during subsequent synthetic transformations.

Aimed at researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, grounding each step in established chemical principles and providing a self-validating framework for the unambiguous confirmation of the target structure. We will explore a multi-pronged analytical approach, leveraging Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and the definitive confirmation offered by X-ray crystallography.

Molecular Structure Diagram

Below is the chemical structure of the target compound, this compound.

Caption: Structure of this compound.

Synthesis and Rationale

The preparation of the title compound is efficiently achieved by the N-silylation of 4-bromo-7-azaindole. The choice of the triisopropylsilyl (TIPS) group is deliberate; its significant steric bulk provides enhanced stability compared to smaller silyl ethers (e.g., TMS or TES), preventing inadvertent deprotection under mildly acidic or basic conditions that might be employed in subsequent reaction steps.[3]

Experimental Protocol: Synthesis

-

Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-bromo-7-azaindole (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Deprotonation: Cool the resulting solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrolic N-H (pKa ~17 in DMSO), generating the corresponding sodium salt. The evolution of hydrogen gas is a visual indicator of the reaction's progress.

-

-

Silylation: Stir the mixture at 0 °C for 15 minutes, then add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise via syringe.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by cooling to 0 °C and adding saturated aqueous ammonium chloride (NH₄Cl).

-

Causality: The saturated NH₄Cl solution is a mild proton source that neutralizes any excess NaH and quenches the reactive species.

-

-

Extraction & Purification: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the title compound as an oil.[4]

Integrated Workflow for Structural Elucidation

A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. The following workflow ensures a high degree of confidence in the final structural assignment.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) is the first line of analysis. It provides the exact mass of the molecular ion, which is used to confirm the elemental composition. For this compound, the presence of bromine is a key diagnostic feature.

Protocol: HRMS (ESI-TOF)

-

System: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is typically used, as the pyridine nitrogen can be readily protonated.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Expected Results and Interpretation

The primary goal is to observe the protonated molecular ion, [M+H]⁺. A critical piece of evidence is the isotopic pattern. Bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M and M+2 pattern of nearly equal intensity.[5]

-

Causality: The near 1:1 ratio of the [M+H]⁺ and [M+2+H]⁺ peaks is a definitive indicator of the presence of a single bromine atom in the molecule. The high mass accuracy of a TOF analyzer (< 5 ppm error) allows for the confident determination of the molecular formula from the measured exact mass.[6]

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₂₅BrN₂Si |

| Monoisotopic Mass | 352.0970 |

| [M+H]⁺ (for ⁷⁹Br) | 353.1048 |

| [M+2+H]⁺ (for ⁸¹Br) | 355.1028 |

| Isotopic Ratio | ~1:1 |

Table 1: Expected HRMS Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Protocol: NMR Spectroscopy

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C{¹H} NMR: Proton-decoupled carbon experiment.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) correlations.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for piecing together the molecular framework.[7]

-

Expected ¹H NMR Analysis (400 MHz, CDCl₃)

The spectrum can be divided into the aromatic region and the aliphatic region (TIPS group).

-

Aromatic Region (δ 6.5-8.5 ppm):

-

H5 and H6: The protons on the pyridine ring will appear as doublets due to coupling to each other. Based on data for the parent 4-bromo-7-azaindole, H6 is typically downfield of H5.[8] We expect two doublets, likely around δ 8.2-8.3 ppm (H6) and δ 7.1-7.2 ppm (H5) with a coupling constant of J ≈ 5-6 Hz.

-

H2 and H3: The protons on the pyrrole ring will also appear as doublets due to coupling to each other. The silylation of N1 will cause a significant upfield shift compared to the N-H parent. We expect two doublets, likely around δ 7.3-7.4 ppm and δ 6.5-6.6 ppm with J ≈ 3-4 Hz.

-

-

Aliphatic Region (δ 1.0-2.0 ppm):

-

TIPS Group: The triisopropylsilyl group will show two signals: a septet for the three Si-CH protons and a doublet for the 18 methyl (CH ₃) protons.

-

Septet (~3H): Expected around δ 1.6-1.8 ppm .

-

Doublet (~18H): Expected around δ 1.1-1.2 ppm .

-

-

Expected ¹³C NMR Analysis (101 MHz, CDCl₃)

-

Aromatic Carbons (δ 100-150 ppm): Six distinct signals are expected for the azaindole core. The carbon bearing the bromine (C4) will be significantly shielded compared to its non-brominated analog and may be difficult to observe due to quadrupolar broadening.

-

Aliphatic Carbons (δ 10-20 ppm): Two signals are expected for the TIPS group, corresponding to the methine (CH) and methyl (CH₃) carbons.[9]

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| H2 | ~7.35 (d) | ~128 | C3, C3a, C7a |

| H3 | ~6.55 (d) | ~103 | C2, C3a, C4 |

| H5 | ~7.15 (d) | ~118 | C4, C6, C7a |

| H6 | ~8.25 (d) | ~148 | C4, C5, C7a |

| Si-CH | ~1.7 (septet) | ~18 | Si-CH₃ |

| Si-CH₃ | ~1.1 (d) | ~12 | Si-CH |

Table 2: Predicted NMR Data and Key HMBC Correlations for Structural Confirmation.

-

*Causality (HMBC): The HMBC experiment is the cornerstone of this analysis. For example, a correlation from the H2 proton to the C4 carbon, and from the H5 proton to the C4 carbon, would unambiguously confirm the position of the bromine atom at C4. Similarly, correlations from the Si-CH proton to carbons of the azaindole ring (C2 and C7a) would confirm the site of silylation at N1.

Single Crystal X-ray Diffraction

While the combination of MS and NMR provides a very high level of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[10] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atom-to-atom connectivity but also the precise bond lengths and angles.

Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step and typically involves the slow evaporation of a solution of the purified compound in a suitable solvent or solvent system (e.g., hexanes/ethyl acetate, dichloromethane/pentane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. The instrument irradiates the crystal with monochromatic X-rays and collects the resulting diffraction pattern.[11][12]

-

Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to produce the final molecular structure.[11]

Interpretation

The output of a successful X-ray crystallographic analysis is a detailed structural model that visually confirms the location of the bromine atom at the 4-position and the bulky triisopropylsilyl group on the pyrrole nitrogen. This technique leaves no room for ambiguity regarding isomeric possibilities and serves as the gold standard for structural proof, particularly for regulatory filings or patent applications.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides a rapid and accurate confirmation of the elemental formula and the presence of the key bromine atom. A comprehensive suite of 1D and 2D NMR experiments then maps out the molecular scaffold, confirming atomic connectivity and completing the structural puzzle. Finally, for absolute certainty, single-crystal X-ray diffraction offers irrefutable proof. By following this integrated and self-validating workflow, researchers and drug development professionals can proceed with confidence, knowing that their critical synthetic intermediate is structurally sound and ready for the next stage of discovery.

References

- Guidechem. What are the Applications of 4-Bromo-7-Azaindole in Organic Synthesis?. Available from: https://www.guidechem.com/news/what-are-the-applications-of-4-bromo-7-azaindole-in-organic-synthesis--1000300.html

- ChemicalBook. 4-Bromo-7-azaindole synthesis. Available from: https://www.chemicalbook.com/synthesis/348640-06-2.htm

- ChemicalBook. 7-Azaindole (271-63-6) 1H NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/271-63-6_1hnmr.htm

- Organic Chemistry Portal. Azaindole synthesis. Available from: https://www.organic-chemistry.org/namedreactions/azaindole-synthesis.shtm

- Pollastri, M. P., et al. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.

- Alvarez, R., et al.

- Chong, D. P. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 2021.

- BenchChem. Mass Spectrometry Analysis of Novel 4-Azaindole Compounds: Application Notes and Protocols. Available from: https://www.benchchem.com/application-notes/25/mass-spectrometry-analysis-of-novel-4-azaindole-compounds

- Dam-Vanneau, F., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2016.

- University of Rostock. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: https://rosdok.uni-rostock.de/resolve/id/rosdok_diss_0000001099

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.

- Ganesh, T. Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters.

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: https://www.chem.wisc.

- Lee, S., et al.

- Li, F., et al. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: https://www.chem.wisc.

- Pre-scient. Tables For Organic Structure Analysis. Available from: https://www.pre-scient.com/wp-content/uploads/2020/07/NMR-tables.pdf

- YouTube. Fundamentals of MS (7 of 7) - Fragmentation. Available from: https://www.youtube.

- Wang, X., et al. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Journal of Analytical Toxicology, 2023.

- Al-Warhi, T., et al. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 2021.

- Al-Warhi, T., et al. Synthesis Single Crystal X-ray Structure DFT Studies and Hirshfeld Analysis of New Benzylsulfanyl-Triazolyl-Indole Scaffold. Molecules, 2021.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 1997.

- ResearchGate. Fragmentation pattern of compound 7. Available from: https://www.researchgate.

- AWS. Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Available from: https://s3.eu-west-1.amazonaws.com/prod.news.frontiersin.org/AIN/2021/05/17/2021-487625/2021-05-17-001/2021-05-17-001.pdf

- MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: https://www.mdpi.com/2073-4352/11/10/1090

- MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available from: https://www.mdpi.com/1420-3049/26/7/1947/htm

- ChemicalBook. 7-FLUORO-1-(TRIISOPROPYLSILYL)-INDOLE - Optional[13C NMR] - Chemical Shifts. Available from: https://www.chemicalbook.com/spectrumen/935544-32-0_13cnmr.htm

- ResearchGate. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: https://www.researchgate.net/publication/355157121_Synthesis_and_X-ray_Crystal_Structure_Analysis_of_Substituted_124-Triazolo4'3'23pyridazino45-bindole_and_Its_Precursor

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

A-Z Guide to the Synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole: A Keystone Intermediate for Drug Discovery

This comprehensive technical guide provides an in-depth exploration of the synthesis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole from 4-bromo-7-azaindole. Designed for researchers, scientists, and professionals in drug development, this document details the strategic considerations, experimental protocols, mechanistic insights, and analytical characterization integral to this pivotal transformation.

Strategic Imperative: The Role of 7-Azaindole and N-Protection in Medicinal Chemistry

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for indole and purine systems make it a valuable framework for modulating biological processes.[2] The strategic bromination at the C4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a vast chemical space.[4]

However, the acidic N-H proton of the pyrrole ring can interfere with subsequent metal-catalyzed reactions and other synthetic transformations. Therefore, protection of the N-1 position is a critical step. The triisopropylsilyl (TIPS) group is an ideal choice for this purpose due to several key advantages:

-

Steric Hindrance: The bulky TIPS group effectively shields the N-1 position, preventing unwanted side reactions.[1]

-

Electronic Neutrality: Unlike some other protecting groups, the TIPS group has a minimal impact on the electron density of the azaindole ring system.[5]

-

Facile and Selective Removal: The TIPS group can be readily and selectively cleaved under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), without affecting other functional groups.[1][5]

This guide focuses on the efficient and high-yielding synthesis of this compound, a key building block for the development of novel therapeutics.[6]

Experimental Protocol: A Validated Approach to N-Silylation

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol has been optimized for high yield and purity.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 4-Bromo-7-azaindole | 348640-06-2 | 197.03 | Pale brown powder, melting point 178-183 °C.[7] |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Highly flammable, water-reactive solid.[8] |

| Triisopropylsilyl chloride (TIPSCl) | 13154-24-0 | 192.82 | Moisture-sensitive, corrosive liquid. |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Flammable liquid, peroxide-former. |

| Saturated aqueous ammonium chloride (NH4Cl) | 12125-02-9 | 53.49 | Aqueous solution. |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Flammable liquid. |

| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | Aqueous solution. |

| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | Drying agent. |

Step-by-Step Synthesis Procedure

A detailed procedure for the synthesis of 4-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine has been reported with a high yield.[9][10]

-

Reaction Setup: To a solution of 4-bromo-1H-pyrrolopyridine (2 g, 10.1 mmol) in anhydrous THF (45 mL) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.49 g, 12.18 mmol) in portions.

-

Deprotonation: Stir the resulting mixture at 0°C for 15 minutes. The evolution of hydrogen gas should be observed.

-

Silylation: Add triisopropylsilyl chloride (2.31 g, 2.57 mL, 12 mmol) dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.

-

Quenching: Cool the suspension to approximately 0-5°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (30 mL).

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic phases and wash with saturated aqueous sodium chloride (brine), then dry over anhydrous magnesium sulfate (MgSO4).

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product as a yellow oil.

-

Purification: Purify the crude material by flash chromatography on silica gel, eluting with iso-hexane, to afford the desired product as an oil. A yield of 97.6% has been reported for this procedure.[9][10]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-Bromo-1-(TIPS)-7-azaindole.

Mechanistic Rationale and Safety Considerations

The Mechanism of N-Silylation

The N-silylation of 4-bromo-7-azaindole proceeds via a classic acid-base reaction followed by nucleophilic substitution.

-

Deprotonation: Sodium hydride (NaH) acts as a strong, non-nucleophilic base to deprotonate the acidic N-H of the pyrrole ring, forming a sodium azaindolide salt and hydrogen gas. This step is crucial as it generates a potent nucleophile.

-

Nucleophilic Attack: The resulting azaindolide anion then acts as a nucleophile, attacking the electrophilic silicon atom of triisopropylsilyl chloride.

-

Chloride Displacement: This nucleophilic attack proceeds via an SN2-type mechanism, leading to the displacement of the chloride leaving group and the formation of the desired N-silylated product.[11]

Safety Precautions

Sodium Hydride (NaH):

-

Reactivity: Sodium hydride is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas, which can ignite spontaneously.[8][12] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or glove box.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[12]

-

Storage: Store sodium hydride in a tightly sealed container in a dry and well-ventilated place, away from moisture.[8][12]

-

Dispersion in Mineral Oil: The use of a 60% dispersion of NaH in mineral oil significantly improves its handling safety compared to the pure solid.[12]

Solvent Choice and Hazards:

-

Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions to prevent the violent reaction of NaH with water.

-

Solvent Compatibility: While THF is a suitable solvent for this reaction, it is important to note the hazards associated with using sodium hydride in certain polar aprotic solvents like DMF and DMSO.[13][14] The combination of NaH with these solvents can lead to exothermic decomposition and runaway reactions, especially at elevated temperatures.[13][14][15][16] It is strongly recommended to avoid these solvent combinations.[13][15]

Analytical Characterization of this compound

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized product.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the triisopropylsilyl group, including a doublet for the isopropyl methyl protons and a heptet for the silicon-bound methine protons.[17] The aromatic protons of the azaindole core will also be present in the downfield region. |

| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the carbon atoms of the azaindole ring and the triisopropylsilyl group. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C16H25BrN2Si). |

Chemical Structure and Key Data Points

Caption: Chemical structure and key data for the target compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom at the C4-position serves as a versatile handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[18] This allows for the rapid generation of libraries of 4-substituted 7-azaindole derivatives for screening in drug discovery programs.[4][6]

The 7-azaindole core is a key component of numerous kinase inhibitors, and the ability to functionalize the C4-position is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[2]

Conclusion

The synthesis of this compound is a robust and efficient process that provides a critical building block for medicinal chemistry and drug discovery. The use of the TIPS protecting group offers significant advantages in terms of stability and ease of removal. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this key intermediate in high yield and purity, enabling the development of the next generation of 7-azaindole-based therapeutics.

References

- A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Publishing.

- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.

- Sodium hydride decomposes certain solvents-violently. Johns Hopkins Lab Safety.

- What are the Applications of 4-Bromo-7-Azaindole in Organic Synthesis? Guidechem.

- Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ACS Publications.

- Ring-opening silylation of N-arylindoles via endocyclic C–N bond cleavage triggered by silylboranes. RSC Publishing.

- Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.

- 4-Bromo-7-azaindole(348640-06-2) 1H NMR spectrum. ChemicalBook.

- 4-Bromo-7-azaindole synthesis. ChemicalBook.

- ChemInform Abstract: A Facile Chemoselective Deprotection of Aryl Silyl Ethers Using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. ResearchGate.

- Palladium/NBE-Catalyzed Regioselective C–H Silylation: Access to Divergent Silicon-Containing Indoles. ACS Publications.

- Silylation. Wikipedia.

- Sodium hydride.pdf. Safety Data Sheet.

- Buy 4-bromo-1-(triisopropylsilyl)-1H-indole | 412048-44-3. Smolecule.

- Supporting information. The Royal Society of Chemistry.

- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.

- Switchable C–H Silylation of Indoles Catalyzed by a Thermally Induced Frustrated Lewis Pair. ACS Publications.

- Sodium Hydride - Standard Operating Procedure.

-

N‐silylation of substituted indoles with Ruppert's reagent.. ResearchGate. Available from:

- SAFETY DATA SHEET. Sigma-Aldrich.

- What is 4-Bromo-7-azaindole? ChemicalBook.

- What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate.

- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EPO.

- Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). YouTube.

- 4-Bromo-7-azaindole: properties, applications and safety. ChemicalBook.

- Unlock Synthesis Potential: The Role of 4-Bromo-2-methyl-7-azaindole.

- Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. PubMed Central.

- Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3.

- CSL00191. Chemical Safety Library.

- This compound. Volochem Inc.

- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

- Preparation method for 4-substituted-7-azaindole. Google Patents.

- 4-Bromo-7-azaindole, 95% 1 g. Thermo Fisher Scientific.

- 4-Bromo-7-azaindole 96. Sigma-Aldrich.

- Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed.

- Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. NIH.

- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate.

- 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols. Benchchem.

- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México.

- 7-Azaindole (271-63-6) 1H NMR spectrum. ChemicalBook.

- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. 4-Bromo-7-azaindole, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. guidechem.com [guidechem.com]

- 10. What is 4-Bromo-7-azaindole?_Chemicalbook [chemicalbook.com]

- 11. Silylation - Wikipedia [en.wikipedia.org]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. labsafety.jhu.edu [labsafety.jhu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. Chemical Safety Library [safescience.cas.org]

- 17. Buy 4-bromo-1-(triisopropylsilyl)-1H-indole | 412048-44-3 [smolecule.com]

- 18. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 4-Bromo-1-(triisopropylsilyl)-7-azaindole

An In-Depth Technical Guide to the NMR Spectroscopy of 4-Bromo-1-(triisopropylsilyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged heterocycle, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of a bromine atom at the 4-position provides a crucial handle for further functionalization, often through transition-metal-catalyzed cross-coupling reactions.[1] To facilitate these synthetic transformations, protection of the N-H group of the azaindole is paramount. The triisopropylsilyl (TIPS) group serves as an ideal protecting group in this context. Its steric bulk confers significant stability across a wide range of reaction conditions, yet it can be removed under specific and mild conditions, typically using a fluoride source.[2]

The compound this compound is therefore a key intermediate in the synthesis of complex molecules.[3] Accurate structural verification and purity assessment are critical before its use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose. This guide provides a detailed analysis and interpretation of the ¹H and ¹³C NMR data for this compound, grounded in established spectroscopic principles and field-proven insights.

Molecular Structure and NMR Assignment Framework

To facilitate a clear discussion, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide to correlate specific NMR signals with their corresponding atoms in the molecule.

Caption: Molecular structure of this compound with atom labeling for NMR assignments.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum of this compound is predicted based on the known spectrum of the parent 4-Bromo-7-azaindole[4] and the established effects of N-silylation. The introduction of the bulky TIPS group on the pyrrole nitrogen (N1) induces significant changes in the electronic environment and spatial orientation of the azaindole protons.

Aromatic Region (δ 6.5–8.5 ppm)

The aromatic region will contain signals for the four protons on the azaindole core.

-

H6 (d): This proton is expected to be the most downfield signal in the pyridine ring portion. In the parent compound, the corresponding proton (H6) appears as a doublet at ~8.14 ppm.[4] Its coupling to H5 will result in a doublet.

-

H2 (a) & H3 (b): These two protons on the pyrrole ring form a coupled system. In the parent compound, they appear at ~7.42 ppm and ~6.57 ppm.[4] Upon N-silylation, a slight downfield shift is anticipated for these protons due to electronic effects. They will appear as doublets, coupled to each other with a typical ³J coupling constant of ~3-4 Hz.

-

H5 (c): This proton is on the pyridine ring, adjacent to the bromine-bearing carbon. It is coupled to H6 and will appear as a doublet. In the parent molecule, this signal is observed around 7.31 ppm.[4]

Triisopropylsilyl (TIPS) Group Region (δ 1.0–2.0 ppm)

The TIPS group gives rise to two distinct signals, which are highly characteristic and confirm its presence.[5]

-

Methine Protons (CH, e): The three methine (CH) protons of the isopropyl groups are chemically equivalent. They will appear as a septet due to coupling with the 18 equivalent methyl protons. The chemical shift is expected in the range of δ 1.4–1.8 ppm.

-

Methyl Protons (CH₃, f): The 18 protons of the six methyl (CH₃) groups are also equivalent. They will appear as a large doublet due to coupling with the methine proton. This signal is typically found further upfield, around δ 1.0–1.2 ppm.[5]

Predicted ¹³C NMR Spectrum: Structural Confirmation

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Azaindole Core Carbons (δ 100–150 ppm)

-

Pyrrole Ring Carbons (C2, C3): These carbons are expected to resonate in the typical range for pyrrole-like systems. C2 is generally more downfield than C3.

-

Pyridyl and Bridgehead Carbons (C3a, C4, C5, C6, C7a): The chemical shifts of these carbons are influenced by the nitrogen atom in the pyridine ring and the bromine substituent. The carbon directly attached to the bromine (C4) will have its signal shifted upfield due to the heavy atom effect and will likely appear around δ 110-120 ppm. The other carbons will appear in the aromatic region, with their precise shifts determined by the combined electronic effects of the substituents and the heteroatom.

TIPS Group Carbons (δ 10–20 ppm)

The TIPS group carbons appear in the aliphatic region of the spectrum.

-

Methine Carbons (CH): The three equivalent methine carbons will show a signal around δ 12–15 ppm.

-

Methyl Carbons (CH₃): The six equivalent methyl carbons will appear further upfield, typically around δ 17–19 ppm.

Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound.

Table 1: Predicted ¹H NMR Data

| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| d | H6 | ~8.2 | Doublet (d) | ~5.0 (³J_H6-H5_) |

| a | H2 | ~7.5 | Doublet (d) | ~3.5 (³J_H2-H3_) |

| c | H5 | ~7.4 | Doublet (d) | ~5.0 (³J_H5-H6_) |

| b | H3 | ~6.6 | Doublet (d) | ~3.5 (³J_H3-H2_) |

| e | Si-CH | ~1.6 | Septet (sept) | ~7.5 (³J_CH-CH3_) |

| f | Si-CH-CH₃ | ~1.1 | Doublet (d) | ~7.5 (³J_CH3-CH_) |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 | ~148 |

| C7a | ~145 |

| C2 | ~130 |

| C3a | ~128 |

| C5 | ~122 |

| C3 | ~105 |

| C4 | ~115 |

| Si-CH-C H₃ | ~18 |

| Si-C H | ~13 |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is essential for unambiguous structural elucidation. The following protocol outlines a self-validating system for preparing and analyzing a sample of this compound.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified compound. The molecular weight is ~353 g/mol , so this amount provides a sufficient concentration (40-80 mM) for excellent signal-to-noise in both ¹H and ¹³C experiments on a modern spectrometer.[6]

-

Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial. Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.[7]

-

Transfer the homogeneous solution to a high-quality, clean 5 mm NMR tube.[8]

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the sample into the spectrometer's magnet.

-

Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming leads to broad and distorted peaks.

-

For ¹H NMR:

-

Use a calibrated 90° pulse width to ensure uniform excitation across the spectrum.[9]

-

Set a relaxation delay (d1) of at least 1-2 seconds. For more quantitative results, a longer delay of 5 times the longest T₁ would be required.[9]

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C. The exact number will depend on the sample concentration and spectrometer sensitivity but may range from hundreds to thousands of scans.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

-

Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm can be used, or internal tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals in the ¹H spectrum. The relative integrals should correspond to the number of protons giving rise to each signal (e.g., the ratio of aromatic protons to TIPS protons).

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure, as detailed in the interpretation sections above. For complex aromatic systems, 2D NMR experiments like COSY can be used to definitively establish proton-proton coupling networks.[10]

-

Conclusion

The NMR spectrum of this compound is highly informative and allows for its unambiguous identification. The key diagnostic features are the characteristic set of four signals in the aromatic region, displaying coupling patterns consistent with the substituted azaindole core, and the distinct, high-intensity septet and doublet in the aliphatic region, which are the unmistakable signature of the triisopropylsilyl protecting group. By following the detailed experimental protocol provided, researchers can obtain high-quality NMR data, ensuring the structural integrity of this vital synthetic intermediate for its successful application in drug discovery and development programs.

References

-

Canadian Journal of Chemistry. Azaindoles. Part II. The proton magnetic resonance spectra of 5-azaindoles. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

University of Colorado Boulder. NMR Sample Requirements and Preparation. [Link]

-

PubMed Central (PMC). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

PubMed Central (PMC). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. [Link]

-

Chemistry LibreTexts. 2.7: NMR - Interpretation. [Link]

-

AIP Publishing. Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

YouTube. H NMR coupling and coupling constants. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry Stack Exchange. Identifying an extra NMR peak in silyl protection reaction. [Link]

-

Chinese Journal of Chemistry. Synthesis of Azaindoles. [Link]

-

Gelest. Silyl Groups. [Link]

-

MDPI. The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. [Link]

-

ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... [Link]

-